5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione
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Description
Synthesis Analysis
The synthesis of compounds related to 5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione involves the preparation of highly functionalized intermediates that can be further modified to introduce various substituents. In one study, a simple synthesis route is described for 5-(trifluoromethyl)cyclohexane-1,3-dione, which is a potential precursor for the target compound. This synthesis starts from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate, leading to the formation of the desired dione and its amino derivative . These intermediates are crucial for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group, which is a common feature in pharmaceuticals and agrochemicals due to its ability to modulate biological activity.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography. For instance, the crystal structures of derivatives of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione have been discussed, providing insights into the geometry and conformation of these molecules . Although the exact structure of this compound is not provided, the analysis of similar compounds can give an indication of the steric and electronic effects that substituents may have on the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of the synthesized compounds is an area of interest, as it determines their potential applications in further chemical transformations. For example, the reaction of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative, while reaction with triphenylphosphine leads to the formation of a phosphonium salt . These reactions highlight the versatility of the synthesized compounds and their potential as intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their functional groups and molecular structure. The presence of a trifluoromethyl group, for example, is known to impart unique properties to molecules, such as increased lipophilicity and chemical stability . These properties are important for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles. The exact properties of this compound would need to be determined experimentally, but the studies on related compounds provide a foundation for predicting its behavior.
Scientific Research Applications
Plastic Scintillators Based on Polymethyl Methacrylate
Research on plastic scintillators, which are essential for detecting ionizing radiation, has explored the incorporation of various luminescent dyes into polymethyl methacrylate (PMMA) matrices. The study by Salimgareeva and Kolesov (2005) highlights the potential for replacing conventional secondary solvents in scintillators with alternatives to improve their properties, such as scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This research could be indirectly relevant, suggesting that complex organic compounds, similar to the one , may find applications in enhancing materials used in radiation detection technologies (Salimgareeva & Kolesov, 2005).
Heterocyclic Compounds in Synthesis of Heterocycles
Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing their value as building blocks for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing the importance of heterocyclic compounds in producing a wide range of materials and chemicals. This area of research suggests the possibility that the compound could serve as a novel precursor or component in synthesizing new heterocyclic compounds with diverse applications (Gomaa & Ali, 2020).
Liquid Crystal Dimers and the Twist-Bend Nematic Phase
Henderson and Imrie (2011) discussed the properties of methylene-linked liquid crystal dimers, including their phase behavior and the emergence of the twist-bend nematic phase. This research into liquid crystals and their phase transitions could be indirectly related to the structural and electronic characteristics of complex organic molecules, including the one of interest. The study provides insights into how specific molecular modifications can impact the mesophase behavior of liquid crystal materials (Henderson & Imrie, 2011).
Catalytic Oxidation of Cyclohexene
Cao et al. (2018) reviewed recent advances in the selective catalytic oxidation of cyclohexene, highlighting the synthesis of valuable chemical intermediates through controllable oxidation processes. This research underscores the significance of catalysis in the chemical industry, suggesting potential applications for complex organic molecules in catalytic processes that target specific oxidation states or functional groups (Cao et al., 2018).
properties
IUPAC Name |
5-ethyl-3-hydroxy-2-[[2-naphthalen-1-yloxy-5-(trifluoromethyl)phenyl]iminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO3/c1-2-16-12-22(31)20(23(32)13-16)15-30-21-14-18(26(27,28)29)10-11-25(21)33-24-9-5-7-17-6-3-4-8-19(17)24/h3-11,14-16,31H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHQYWYEKMXOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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